molecular formula C20H15FN6O B6416931 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-28-2

4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No. B6416931
CAS RN: 1019105-28-2
M. Wt: 374.4 g/mol
InChI Key: QNIZSJMZWBFPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound was designed and synthesized as part of efforts to discover potent anti-tubercular agents. It falls within a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide consists of a benzamide core with a fluorine substitution and a pyrazinyl-pyridazinyl amino group. The specific arrangement of atoms and functional groups determines its biological activity .

Scientific Research Applications

Oncology Research

This compound has been used in oncology research, particularly in the development of inhibitors for EGFR T790M mutants . It provides potent EGFR activity against the four common mutants (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del), selectivity over wild-type EGFR, and desirable ADME properties .

Fluorination Reactions

The compound is part of a wider research programme concerning the synthesis of fluoroorganic systems using electrophilic fluorinating agents . This involves ‘late-stage’ fluorination reactions of pyrazole derivatives for applications in the life-sciences industries .

Synthesis of Fluoroaminopyrazole Systems

The compound has been used in the preparation of various fluoroaminopyrazole systems from the reaction of aminopyrazole precursors with NFSI or SelectfluorTM .

Antiviral Research

Although not directly related to the compound, similar structures such as 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents . This suggests potential for the compound in antiviral research.

Chemical Supplier

The compound is available for purchase from chemical suppliers, indicating its use in various research and industrial applications.

Molecular Studies

The compound’s molecular formula is C16H15FN6O, with an average mass of 326.328 Da and a monoisotopic mass of 326.129150 Da . This information is useful for molecular studies and understanding the compound’s interactions at the molecular level.

Safety and Hazards

  • Toxicity : The compound’s cytotoxicity on human embryonic kidney cells (HEK-293) was evaluated and found to be non-toxic .

properties

IUPAC Name

4-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O/c21-15-4-2-14(3-5-15)20(28)24-17-8-6-16(7-9-17)23-18-10-11-19(26-25-18)27-13-1-12-22-27/h1-13H,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIZSJMZWBFPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.